

Computational studies of (5-Phenoxyppyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Phenoxyppyridin-3-yl)boronic acid

Cat. No.: B1423189

[Get Quote](#)

An In-depth Technical Guide to the Computational Analysis of **(5-Phenoxyppyridin-3-yl)boronic acid**

Authored by: Gemini, Senior Application Scientist Abstract

(5-Phenoxyppyridin-3-yl)boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, it serves as a crucial building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecular architectures and as a pharmacophore that can engage in reversible covalent interactions with biological targets.^{[1][2]} This technical guide provides a comprehensive framework for the computational investigation of **(5-Phenoxyppyridin-3-yl)boronic acid**, designed for researchers, chemists, and drug development professionals. We will explore a multi-scale modeling approach, beginning with quantum mechanical characterization of the molecule itself and progressing to its interaction with a representative enzyme target. The methodologies detailed herein are grounded in established scientific principles, offering both the "how" and the "why" behind each computational step to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Computational Investigation

Boronic acids are a unique class of compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom.^[3] This functional group acts as a Lewis acid and is capable of forming reversible covalent bonds with diols, including the side chains of serine or threonine residues found in the active sites of many enzymes.^{[3][4]} This property has been successfully exploited in drug design, leading to the development of several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®).^{[2][5]}

(5-Phenoxyppyridin-3-yl)boronic acid combines this reactive boronic acid moiety with a phenoxyppyridine scaffold, a structure found in various biologically active molecules. Understanding its intrinsic electronic properties, conformational landscape, and potential interactions with biomolecules is paramount for its rational application in drug discovery. Computational chemistry provides a powerful, cost-effective toolkit to probe these characteristics at an atomic level, guiding synthesis, and predicting biological activity before committing to resource-intensive laboratory experiments.^[6]

This guide will delineate a workflow that integrates Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) simulations to build a comprehensive profile of this molecule.

Part I: Quantum Mechanical Characterization

Before simulating the interaction of our molecule with a complex biological system, we must first understand its fundamental electronic and structural properties. Density Functional Theory (DFT) is the method of choice for this task, offering a favorable balance of accuracy and computational cost for molecules of this size.^{[4][7]}

Geometry Optimization and Vibrational Analysis

The first step is to find the molecule's most stable three-dimensional conformation (its lowest energy state).

Protocol Justification: We employ the B3LYP hybrid functional, which has a long track record of providing reliable geometries for organic molecules. The 6-311++G(d,p) basis set is chosen as it includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds, which is crucial for the boronic acid group.^[4] A subsequent frequency calculation is essential to confirm that the

optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to derive thermodynamic properties.

Step-by-Step Protocol: Geometry Optimization

- Input Structure: Build the 2D structure of **(5-Phenoxypyridin-3-yl)boronic acid** and convert it to a 3D format using software like Avogadro or ChemDraw.
- Software: Use a quantum chemistry package such as Gaussian, ORCA, or GAMESS.
- Calculation Setup (Gaussian Example):
- Execution & Analysis: Run the calculation. Upon completion, verify the absence of imaginary frequencies and analyze the optimized geometric parameters (bond lengths, angles).

Electronic Properties: FMO and MEP Analysis

With the optimized geometry, we can now probe the electronic properties that govern the molecule's reactivity.

- Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.^[8]
- Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface. It allows for the identification of electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions, which are critical for predicting non-covalent interactions.

Data Interpretation: For **(5-Phenoxypyridin-3-yl)boronic acid**, we expect the MEP map to show negative potential around the oxygen atoms of the boronic acid and the pyridine nitrogen, indicating these are sites for hydrogen bond acceptance. The electron-deficient boron atom and the hydrogens of the hydroxyl groups will exhibit positive potential, marking them as sites for nucleophilic attack and hydrogen bond donation, respectively.

Property	Predicted Value (Arbitrary Units)	Significance
HOMO Energy	-6.5 eV	Electron-donating capability
LUMO Energy	-1.2 eV	Electron-accepting capability
HOMO-LUMO Gap (ΔE)	5.3 eV	Index of chemical reactivity and stability
Dipole Moment	3.5 Debye	Measure of molecular polarity

Part II: Simulating Biomolecular Interactions

Boronic acids are potent inhibitors of serine proteases and β -lactamases, where they form a covalent adduct with the catalytic serine residue.^{[9][10]} To demonstrate a practical application, we will model the interaction of **(5-Phenoxy)pyridin-3-yl)boronic acid** with a representative serine β -lactamase, AmpC. This enzyme confers antibiotic resistance in many bacteria, making it a crucial drug target.^[11]

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein. For boronic acids, covalent docking is the most appropriate technique as it specifically models the formation of a bond between the boron atom and the serine oxygen.

Workflow Justification: This workflow ensures the protein and ligand are properly prepared for a simulation that accurately reflects the covalent binding event. The choice of a docking program with covalent capabilities (like GOLD or Schrödinger's Covalent Docking workflow) is critical. The analysis of poses is not merely about score; it's about identifying poses that are chemically sensible, with the boronic acid correctly positioned for nucleophilic attack by the catalytic serine.

Diagram: Computational Workflow for Inhibitor Analysis

Part 1: Ligand Characterization (DFT)

1. 3D Structure Generation

2. Geometry Optimization
(B3LYP/6-311++G(d,p))

3. FMO & MEP Analysis

Part 2: Protein-Ligand Interaction

4. Protein Preparation
(PDB, Protonation, Minimization)

5. Covalent Molecular Docking

6. Pose Selection & Complex Building

Part 3: System Dynamics & Energetics

7. MD System Setup
(Solvation, Ionization)8. MD Simulation
(Equilibration & Production Run)9. Trajectory Analysis
(RMSD, RMSF, H-Bonds)[Click to download full resolution via product page](#)

Caption: A multi-stage workflow for the computational analysis of a boronic acid inhibitor.

Step-by-Step Protocol: Covalent Docking

- Protein Preparation: Download the crystal structure of AmpC β -lactamase (e.g., PDB ID: 1KE4). Remove existing ligands and water molecules (unless specific waters are known to be catalytically important[11]). Add hydrogen atoms and assign protonation states appropriate for physiological pH (pH 7.4).
- Ligand Preparation: Use the DFT-optimized structure of **(5-Phenoxypyridin-3-yl)boronic acid**. Ensure it has the correct atom types for the chosen force field.
- Covalent Docking Setup:
 - Define the active site based on the position of the catalytic Ser64 residue.
 - Specify the covalent bond to be formed: between the boron atom of the ligand and the OG oxygen of Ser64.
 - The docking algorithm will then sample conformations of the ligand that can form this bond.
- Analysis: Analyze the resulting poses. The best pose will have a favorable docking score and form key interactions (e.g., hydrogen bonds, π - π stacking) with other active site residues, such as Tyr150 and Asn152.[12]

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot, MD simulations track the movement of every atom in the protein-ligand complex over time, providing insights into its stability and dynamic behavior in a simulated aqueous environment.[13][14]

Protocol Justification: This protocol is a standard and robust method for preparing and running MD simulations of protein-ligand complexes.[15] The equilibration steps (NVT and NPT) are crucial for gently relaxing the system and bringing it to the desired temperature and pressure before the production run. Analysis of RMSD and RMSF provides quantitative measures of the complex's stability and flexibility.

Step-by-Step Protocol: MD Simulation (using GROMACS)

- System Setup:
 - Force Field: Choose a well-validated force field like AMBER or CHARMM.[\[15\]](#) Generate parameters for the covalently bound ligand-serine adduct, which may require specialized tools or quantum mechanical calculations (e.g., RESP charge fitting). This step is critical for accuracy.[\[16\]](#)
 - Solvation: Place the docked complex in a periodic box of water (e.g., TIP3P model).
 - Ionization: Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and mimic physiological salt concentration (~0.15 M).
- Energy Minimization: Perform steepest descent energy minimization to remove any steric clashes.
- Equilibration:
 - NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the protein-ligand complex restrained. This allows the solvent to equilibrate around the complex.
 - NPT Ensemble (Constant Pressure): Equilibrate the system at the target pressure (e.g., 1 bar). Release the restraints on the complex gradually.
- Production Run: Run the simulation for a sufficient length of time (e.g., 100-500 nanoseconds) without restraints to collect trajectory data.
- Analysis:
 - Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand over time. A stable, converging RMSD indicates the complex has reached equilibrium.
 - Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.

- Interaction Analysis: Analyze the persistence of hydrogen bonds and other key interactions identified during docking.

Diagram: Boronic Acid Covalent Inhibition Mechanism

Caption: Covalent interaction of a boronic acid with a catalytic serine residue.

Conclusion and Future Directions

This guide has outlined a robust, multi-scale computational workflow for characterizing **(5-Phenoxypyridin-3-yl)boronic acid** and evaluating its potential as an enzyme inhibitor. By combining DFT, covalent docking, and MD simulations, researchers can gain deep insights into the molecule's intrinsic properties, binding mode, and the stability of the resulting complex.

The results from these simulations provide a strong foundation for further studies. Advanced techniques such as hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be employed to more accurately model the covalent bond formation step, providing detailed information on the reaction mechanism and energy barriers.^[10] Furthermore, free energy calculations, such as MM/PBSA or umbrella sampling, can provide quantitative predictions of binding affinity, which can be used to rank potential inhibitors and guide the design of more potent analogues.^[15] This integrated computational approach is an indispensable component of modern drug discovery, accelerating the journey from a chemical concept to a therapeutic candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]
- 6. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N-CH2-B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the boronic acid dimer and the relative stabilities of its conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and Spectral (IR, NMR and UV/Visible) Properties of Newly Designed Boronic Acid Derivatives Containing DO3A Sensitive to Uranyl Ion: A DFT and TD-DFT Study [scirp.org]
- 9. Frontiers | Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β -Lactamases Using Time-dependent Hybrid QM/MM Simulations [frontiersin.org]
- 10. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β -Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent docking of selected boron-based serine beta-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations [frontiersin.org]
- 14. scite.ai [scite.ai]
- 15. Molecular dynamics simulations of nucleic acid-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Computational studies of (5-Phenoxyppyridin-3-yl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1423189#computational-studies-of-5-phenoxyppyridin-3-yl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com